(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 6-chloropyridine-3-carboxylate
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Overview
Description
The compound “(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 6-chloropyridine-3-carboxylate” belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are one of the most important classes of fused heterocyclic systems due to a wide range of biological activity . Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidines has been studied extensively . Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
The reactions of pyrido[2,3-d]pyrimidines proceed through elimination of HCl molecule followed by intramolecular cyclization .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidines depend on their specific structure. For example, some compounds in this class can emit blue luminescence at 430 nm in the solid state .Scientific Research Applications
Synthesis and Antimicrobial Activities
A crucial application of compounds related to (7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 6-chloropyridine-3-carboxylate is in the synthesis of antimicrobial agents. Studies have demonstrated the development of various pyrimidinones, oxazinones, and their derivatives, exhibiting significant antibacterial and antifungal activities, comparable to well-known drugs like streptomycin and fusidic acid. These findings underscore the compound's potential as a starting material in creating effective antimicrobial agents (A. Hossan et al., 2012).
Development of Anticancer and Anti-inflammatory Agents
Further research has explored the synthesis of novel pyrazolopyrimidines derivatives, revealing promising anticancer and anti-inflammatory properties. Such compounds, synthesized through the condensation of carboxamide with aromatic aldehydes, have shown significant cytotoxic effects against cancer cell lines and inhibitory effects on 5-lipoxygenase, a key enzyme in the inflammatory process (A. Rahmouni et al., 2016).
Nonlinear Optical (NLO) Properties
The exploration of pyrimidine derivatives has also extended into the field of nonlinear optics (NLO). Research into thiopyrimidine derivatives has highlighted their promising applications in NLO, with studies indicating that these compounds exhibit considerable NLO characteristics, making them suitable for optoelectronic applications. This research bridges the gap between organic chemistry and material science, offering insights into the design of new materials with enhanced NLO properties (A. Hussain et al., 2020).
Agricultural and Antimicrobial Potential
Compounds synthesized from pyrimidine structures have also been evaluated for their insecticidal and antibacterial potential, showcasing moderate to weak activities in these areas. This indicates a potential application in developing new pesticides and antibacterial agents, contributing to agricultural and public health sectors (P. P. Deohate et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the study of pyrido[2,3-d]pyrimidines include the development of new synthetic methods, the exploration of their biological activity, and the design of new therapeutic agents . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .
Properties
IUPAC Name |
(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 6-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c1-10-2-5-14-19-12(6-15(21)20(14)8-10)9-23-16(22)11-3-4-13(17)18-7-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOELUKKOKLLDGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=CC2=O)COC(=O)C3=CN=C(C=C3)Cl)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85270756 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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